8-Bromopyrido[3,4-d]pyridazine
Overview
Description
8-Bromopyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromopyrido[3,4-d]pyridazine typically involves the bromination of pyrido[3,4-d]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromopyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromopyrido[3,4-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Agrochemicals: The compound is explored for its potential use in the development of new herbicides and pesticides.
Mechanism of Action
The mechanism of action of 8-Bromopyrido[3,4-d]pyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom enhances its binding affinity to target proteins, leading to the inhibition of specific biological pathways. The compound’s interaction with molecular targets such as kinases, proteases, or ion channels can result in therapeutic effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position, known for its broad spectrum of pharmacological activities.
8-Chloropyrido[3,4-d]pyridazine: Similar structure with a chlorine atom instead of bromine, used in similar applications but with different reactivity.
Uniqueness: 8-Bromopyrido[3,4-d]pyridazine is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. The bromine atom’s size and electronegativity make it a versatile intermediate for further functionalization, enhancing its potential in various scientific and industrial applications.
Properties
IUPAC Name |
8-bromopyrido[3,4-d]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-4-9-1-5-2-10-11-3-6(5)7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAVHVMGQUIHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NN=CC2=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495604 | |
Record name | 8-Bromopyrido[3,4-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40511-78-2 | |
Record name | 8-Bromopyrido[3,4-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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